2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione
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Overview
Description
2-{3-oxa-7-thia-5-azatricyclo[6400(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of reactions including cyclization, oxidation, and substitution to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{3-oxa-7-thia-5-azatricyclo[640
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2H-indene-1,3-dione derivatives: Compounds with similar core structures but different substituents.
Tricyclic compounds: Other tricyclic compounds with different heteroatoms or ring systems.
Uniqueness
The uniqueness of 2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-([1]benzothiolo[2,3-d][1,3]oxazol-2-yl)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9NO3S/c20-14-9-5-1-2-6-10(9)15(21)13(14)17-19-18-16(22-17)11-7-3-4-8-12(11)23-18/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRWWVAEHATXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(O3)C5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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